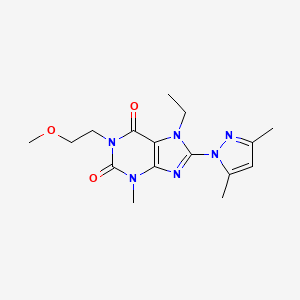![molecular formula C20H14F3N5O2 B2799916 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 841211-71-0](/img/structure/B2799916.png)
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a complex polycyclic structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, phenylamine, and 3-(trifluoromethyl)aniline.
Key Steps:
Step 1: Formation of the core pyrazolo[3,4-d]pyrimidine framework involves the cyclization of an appropriate precursor.
Step 2: Phenylation of the pyrazole ring through an electrophilic substitution reaction using phenylamine under controlled temperature conditions.
Step 3: Introduction of the trifluoromethyl group via the acylation of phenylacetamide.
Reaction Conditions: Reactions typically require a solvent such as dimethylformamide (DMF) or dichloromethane (DCM), catalysts like palladium or copper salts, and specific conditions such as inert atmospheres and controlled temperatures.
Industrial Production Methods: In an industrial context, the production might involve similar steps but optimized for scalability, including:
Use of flow chemistry for continuous production
Catalytic processes for efficiency
Purification techniques such as recrystallization or chromatography
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the phenyl and pyrazole rings, using reagents such as potassium permanganate or chromium trioxide.
Reduction: The keto group on the pyrazolo ring can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings and the pyrazole nitrogen.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed:
Oxidation Products: Compounds with carboxylic acid or aldehyde groups
Reduction Products: Alcohols or reduced nitrogen-containing heterocycles
Substitution Products: Halogenated or alkylated derivatives
Mecanismo De Acción
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways.
Mode of Action
This compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor . It is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction inhibits the kinase activity, thereby preventing the transfer of phosphate groups to the substrate .
Biochemical Pathways
The inhibition of kinase activity affects multiple oncogenic pathways . These pathways often involve the phosphorylation of proteins, which is a key regulatory mechanism in many cellular processes, including cell cycle, growth, and apoptosis . By inhibiting kinase activity, this compound can disrupt these pathways, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
The design and synthesis of such compounds often aim to optimize these properties to ensure effective bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of kinase activity, which can disrupt multiple oncogenic pathways . On a cellular level, this can result in the inhibition of cancer cell proliferation .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate for the synthesis of other complex molecules due to its reactive functional groups. Biology: Studied for its interactions with enzymes and proteins, potentially serving as a probe for biochemical pathways. Medicine: Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-microbial agents. Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
N-(3-(trifluoromethyl)phenyl)-acetamide derivatives
Uniqueness: This compound stands out due to its combination of the pyrazolo[3,4-d]pyrimidine core with the trifluoromethylphenyl group, providing distinct chemical properties and biological activities not commonly found in simpler analogs.
By diving into the specific synthetic routes, reaction conditions, and applications, 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide demonstrates significant potential across various fields, making it a compound of interest for further research and development.
Propiedades
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-20(22,23)13-5-4-6-14(9-13)26-17(29)11-27-12-24-18-16(19(27)30)10-25-28(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPNGHZQVBQTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
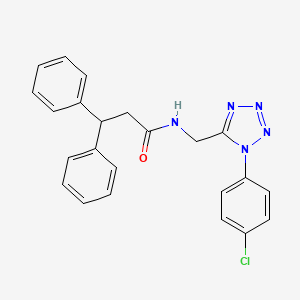
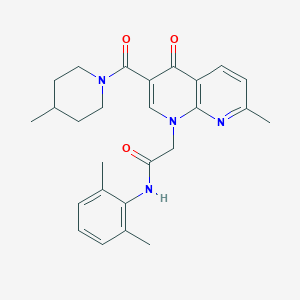
![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)
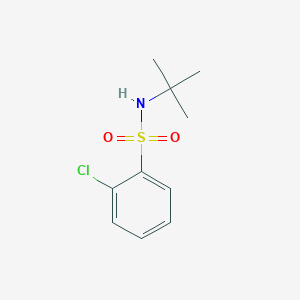

![N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2799844.png)

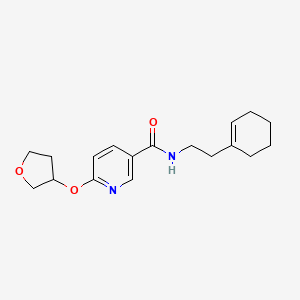
![ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate](/img/structure/B2799850.png)
![3-Bromo-5-chloropyrazolo[1,5-a]pyridine](/img/structure/B2799851.png)
![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)
![5-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2799854.png)
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)
